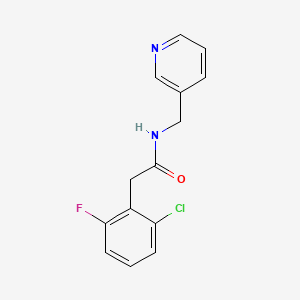

2-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a broader class of chemicals known for their potential applications in medicinal chemistry, particularly as inhibitors for specific enzymes such as thrombin. The presence of chloro, fluoro, and acetamide functional groups suggests a complex synthesis pathway and diverse chemical behavior, which may lend the compound specific biological activities and physicochemical properties.

Synthesis Analysis

Synthesis of similar compounds, such as 2-(2-Chloro-6-fluorophenyl)acetamides, involves intricate steps that ensure the introduction of specific functional groups at designated positions on the benzene ring. These synthesis routes typically employ halogenation, amide formation, and sometimes, nucleophilic substitution reactions to achieve the desired molecular structure (Lee et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acetamide" has been elucidated through various spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These analyses reveal the spatial arrangement of atoms and functional groups, highlighting the molecule's geometric and electronic characteristics critical for its biological activity (Ping, 2007).

Chemical Reactions and Properties

Compounds with chloro, fluoro, and acetamide functionalities engage in a variety of chemical reactions. These include nucleophilic substitution (where the chlorine or fluorine atoms can be replaced by other nucleophiles), hydrolysis (particularly of the acetamide group under certain conditions), and interactions with biomolecules through hydrogen bonding or ionic interactions, which are critical for their biological activities (Banks et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecule's specific functional groups and their arrangement. For instance, the presence of halogen atoms can significantly affect the compound's lipophilicity, which in turn influences its solubility in different solvents. These properties are crucial for determining the compound's suitability in various applications, including pharmaceutical formulations (Euler et al., 2004).

Chemical Properties Analysis

The chemical behavior of "this compound" can be inferred from related compounds, which exhibit a range of reactivities due to their functional groups. The acetamide group, for example, can participate in acylation reactions or act as a hydrogen bond donor or acceptor, affecting the compound's interaction with biological targets. Meanwhile, the chloro and fluoro groups might undergo dehalogenation or influence the molecule's electronic distribution, respectively, affecting its reactivity and binding affinity (Sunder et al., 2013).

properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O/c15-12-4-1-5-13(16)11(12)7-14(19)18-9-10-3-2-6-17-8-10/h1-6,8H,7,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVRWAONAIVGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)

![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)

![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)

![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)